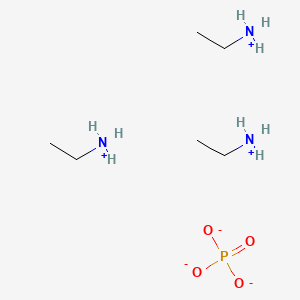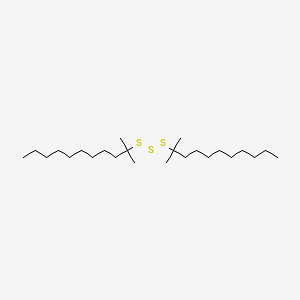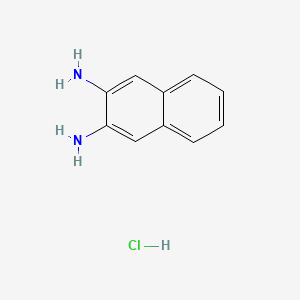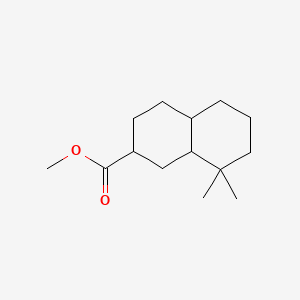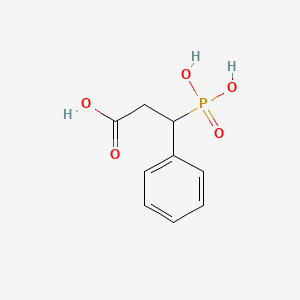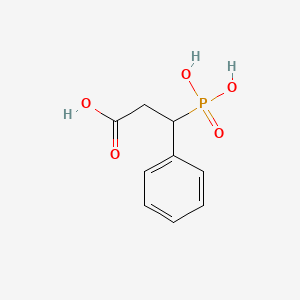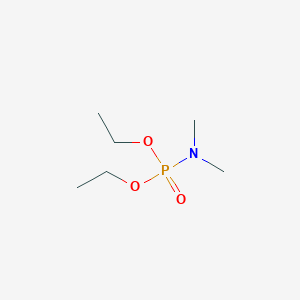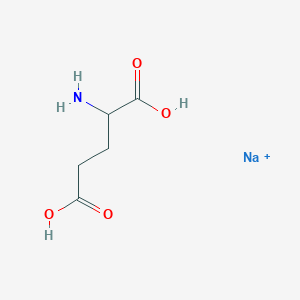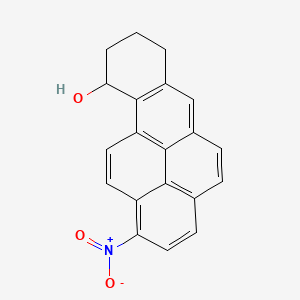
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and potential applications in various scientific fields. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method includes the bromination of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, as it can form DNA adducts.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on human health.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The molecular targets include DNA, where the compound binds and induces structural changes that can result in mutagenesis.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
- Benzo[a]pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Uniqueness
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the polycyclic aromatic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its electrophilic nature, making it more reactive in certain chemical and biological processes.
Properties
CAS No. |
190841-37-3 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-4-11-6-9-16(21(23)24)14-7-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
InChI Key |
IEUWSZYKPDLQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



